molecular formula C15H15NO B1392100 2-(2,5-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187166-35-3

2-(2,5-Dimethylbenzoyl)-5-methylpyridine

Cat. No.: B1392100
CAS No.: 1187166-35-3
M. Wt: 225.28 g/mol
InChI Key: RDMFOKVPLBJYOE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzoyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 2 and 5 positions, attached to a pyridine ring that also has a methyl group at the 5 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethylbenzoyl chloride with 5-methylpyridine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl group, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,5-Dimethylbenzoyl)-5-methylpyridine is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylbenzoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a pyridine ring.

    2,5-Dimethylbenzoic acid: Lacks the pyridine ring and has a simpler structure.

    5-(2,5-Dimethylbenzoyl)-2-methylpyridine: Similar structure but with different substitution patterns.

Uniqueness

2-(2,5-Dimethylbenzoyl)-5-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-6-12(3)13(8-10)15(17)14-7-5-11(2)9-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMFOKVPLBJYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225375
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-35-3
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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